Metoclopramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60

In water, 0.02 g/100 mL at 25 °C

3.10e-01 g/L

Synonyms

Canonical SMILES

Preventing Pneumonia After Stroke

Stroke is a leading cause of death and disability worldwide. A significant complication of stroke is pneumonia, which can arise from inhaling regurgitated stomach content. Research suggests Metoclopramide, by preventing nausea and vomiting, might reduce the risk of pneumonia after stroke. The MAPS-2 trial is currently investigating this possibility. This large-scale study aims to confirm if Metoclopramide treatment can effectively reduce pneumonia, improve neurological outcomes, and enhance survival rates in stroke patients. The trial also evaluates the cost-effectiveness of this approach [National Health Service (NHS) - UK, ].

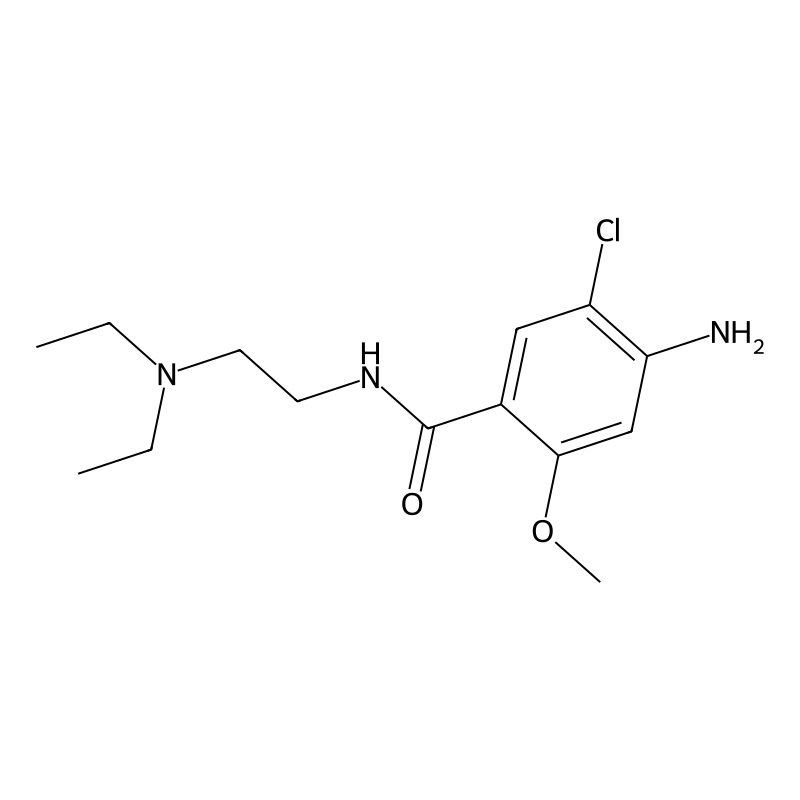

Metoclopramide is a substituted benzamide derivative primarily utilized as an antiemetic and gastroprokinetic agent. Its chemical formula is , and it is known for its ability to enhance gastric motility and reduce nausea and vomiting. The compound acts by antagonizing dopamine D2 receptors in the central nervous system, particularly in the chemoreceptor trigger zone, which plays a crucial role in the vomiting reflex .

Metoclopramide's primary mechanism of action involves its antagonistic effect on dopamine receptors, particularly D2 receptors, in the gut and central nervous system []. By blocking dopamine signaling, Metoclopramide stimulates the muscles of the stomach and intestines, promoting faster emptying of stomach contents and reducing nausea and vomiting. Additionally, it may act centrally in the brainstem to suppress the vomiting reflex [].

Toxicity

Metoclopramide is generally well-tolerated at recommended doses, but side effects like drowsiness, restlessness, and movement disorders can occur []. Long-term use carries a risk of tardive dyskinesia, a movement disorder characterized by involuntary muscle movements. Due to this risk, Metoclopramide is typically prescribed for short-term use only [].

Flammability

Metoclopramide is not flammable [].

Reactivity

No significant reactivity hazards are reported for Metoclopramide [].

The biological activity of metoclopramide is multifaceted:

- Antiemetic Effect: It inhibits dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone, effectively preventing nausea and vomiting .

- Gastroprokinetic Action: Metoclopramide enhances gastric emptying by increasing the tone of the lower esophageal sphincter and promoting motility in the upper gastrointestinal tract through its action on 5-HT4 receptors and muscarinic receptors .

- Side Effects: Common side effects include akathisia, focal dystonia, and sedation due to its dopaminergic activity. Long-term use may lead to tardive dyskinesia or other extrapyramidal symptoms .

Metoclopramide can be synthesized through several methods involving the reaction of 4-amino-5-chloro-2-methoxybenzamide with diethylaminoethyl chloride. This process typically involves:

- Formation of the Intermediate: Reacting 4-amino-5-chloro-2-methoxybenzamide with diethylaminoethyl chloride to form a benzamide derivative.

- Purification: The crude product is purified through recrystallization or chromatography techniques to obtain pure metoclopramide hydrochloride .

Metoclopramide has a variety of clinical applications:

- Antiemetic: Used to prevent nausea and vomiting associated with chemotherapy, surgery, or radiation therapy.

- Gastroparesis Treatment: Approved for managing gastroparesis, particularly in diabetic patients .

- Diagnostic Procedures: Employed in procedures like small-bowel follow-through to enhance gastric emptying of contrast agents .

Metoclopramide interacts with various drugs, which can affect its efficacy and safety profile. Notable interactions include:

- Dopaminergic Agents: May reduce the effectiveness of drugs that rely on dopamine pathways.

- CYP450 Inhibitors: Drugs that inhibit CYP2D6 can increase metoclopramide levels, leading to enhanced side effects .

- Other Antiemetics: Co-administration with other antiemetics may increase the risk of extrapyramidal symptoms.

Metoclopramide shares structural similarities with several other compounds used for gastrointestinal disorders. Here are some notable comparisons:

| Compound | Structure Similarity | Mechanism of Action | Unique Characteristics |

|---|---|---|---|

| Cisapride | Benzamide derivative | 5-HT4 receptor agonist | More selective for serotonin receptors |

| Domperidone | Benzamide derivative | Dopamine D2 receptor antagonist | Limited central nervous system penetration |

| Ondansetron | Indole derivative | Selective serotonin 5-HT3 receptor antagonist | Primarily used for chemotherapy-induced nausea |

| Prochlorperazine | Phenothiazine | Dopamine D2 receptor antagonist | Primarily an antipsychotic with antiemetic properties |

Metoclopramide's unique profile lies in its dual action as both a prokinetic agent and an antiemetic, making it particularly effective for conditions involving delayed gastric emptying along with nausea .

Metoclopramide exhibits significant polymorphic diversity in both its free base and hydrochloride salt forms, with distinct crystalline structures that influence its physicochemical properties and pharmaceutical applications [1] [2] [3].

Polymorphism of Metoclopramide Base

The free base form of metoclopramide demonstrates enantiotropic polymorphism with two distinct crystalline forms. Form I represents the thermodynamically stable polymorph at room temperature, maintaining its stability under normal storage conditions [2] [3]. Form II constitutes the metastable polymorph that undergoes rapid transformation to Form I at approximately 125°C, with the reverse process requiring approximately one month at room temperature [2] [3]. This transformation behavior indicates the energetically favorable nature of Form I, which exhibits more extensive intermolecular interactions through enhanced hydrogen bonding utilization and more ordered crystal packing arrangements [4].

The structural relationship between these polymorphs demonstrates that Form II exhibits approximately 1.5 times higher intrinsic dissolution rate compared to Form I, attributed to its higher relative energy state and less efficient crystal packing [4]. This dissolution rate difference has significant implications for pharmaceutical formulation strategies, as the metastable form potentially offers enhanced bioavailability characteristics.

Hydrochloride Salt Crystalline Forms

Metoclopramide hydrochloride manifests in multiple crystalline modifications, including the commercially significant monohydrate form and various anhydrous polymorphs [5] [2] [6]. The monohydrate form crystallizes in the monoclinic space group P21/n with unit cell dimensions of a = 12.105(5) Å, b = 8.538(5) Å, c = 17.080(5) Å, and β = 98.063(5)° [6]. This hydrated form exhibits exceptional stability, demonstrating resistance to dehydration both in solid state and melt conditions [2] [3].

The anhydrous hydrochloride forms display monotropic polymorphism, wherein Form I (melting point 187°C) represents the stable polymorph and Form II (melting point 155°C) constitutes the metastable variant [2] [3]. Form I crystallizes directly from the melt of Form II rather than through reversible solid-solid transitions, indicating the thermodynamic preference for the stable anhydrous modification [2].

Hydration and Dehydration Behavior

The monohydrate form undergoes complex thermal transformations involving sequential dehydration, amorphization, and recrystallization processes [7]. Differential scanning calorimetry combined with Fourier-transform infrared microspectroscopy reveals that dehydration initiates beyond 77°C, followed by rapid amorphous transformation evidenced by broad infrared bands, and subsequent recrystallization beginning at 148°C [7]. This thermal behavior demonstrates the critical role of water molecules in stabilizing the crystal structure through hydrogen bonding networks.

Structural analysis indicates that dehydration induces major structural rearrangements, emphasizing the fundamental importance of water in maintaining the monohydrate crystal architecture [5]. The lack of strong hydrogen bonds and less efficient packing in anhydrous forms contributes to their propensity for hydration under high humidity conditions [5].

Solubility Profile Across pH Gradients and Partition Coefficients

pH-Dependent Solubility Characteristics

Metoclopramide hydrochloride demonstrates significant pH-dependent solubility variations that reflect its ionization behavior and molecular interactions in aqueous media [8] [9] [10]. At pH 5.5, the compound exhibits maximum aqueous solubility of approximately 5.553 mg/mL, decreasing progressively to 3.363 mg/mL at pH 6.8 and 1.367 mg/mL at pH 7.4 [9]. This pH-dependent solubility profile correlates with the compound's pKa value of 9.71, indicating predominant protonation under physiological conditions [11].

The solubility behavior in pure water at 25°C reaches 51.61 mg/mL, classifying metoclopramide hydrochloride as very soluble according to pharmacopeial standards [10]. This high aqueous solubility facilitates pharmaceutical formulation development and ensures adequate dissolution characteristics for oral and parenteral preparations.

Temperature-Dependent Solubility Profiles

Comprehensive solubility studies across temperature ranges from 298.15 K to 338.15 K demonstrate positive temperature coefficients for metoclopramide hydrochloride in various green solvents [10]. The solubility hierarchy at 298.15 K follows the order: ethylene glycol (134.93 mg/mL) > water (51.61 mg/mL) > Transcutol (48.17 mg/mL) > propylene glycol (45.57 mg/mL) > polyethylene glycol-400 (41.89 mg/mL) > ethanol (32.88 mg/mL) [10].

The Apelblat equation successfully correlates experimental solubility data with correlation coefficients ranging from 0.993 to 0.998 and root-mean-square deviations between 0.063 and 0.569 × 10⁻³ [10]. This mathematical modeling enables accurate prediction of solubility behavior under varying thermal conditions, supporting pharmaceutical process development and quality control procedures.

Partition Coefficient Determinations

Multiple experimental determinations of metoclopramide's partition coefficients reveal considerable variability depending on methodology and conditions employed [12] [13] [14] [15]. Literature reports indicate log P (octanol/water) values ranging from 2.618 to 2.667, while experimental determinations yield lower values between 1.4 and 1.99 [13] [14] [15]. The log D value at physiological pH 7.4 measures 0.46, reflecting the ionized nature of the compound under biological conditions [11] [14].

The n-octanol/phosphate buffer partition coefficient determination yields a value of 1.8, falling within the desirable range for pharmaceutical applications [13]. This moderate lipophilicity indicates balanced hydrophilic and lipophilic characteristics, supporting both aqueous solubility and membrane permeation properties essential for therapeutic efficacy.

Biopharmaceutical Classification Implications

The comprehensive solubility and permeability data classify metoclopramide hydrochloride as a BCS Class 3 compound, characterized by high solubility and low permeability [16]. This classification influences regulatory considerations for bioequivalence studies and formulation strategies, emphasizing the importance of dissolution testing and permeation enhancement techniques.

Industrial Synthesis Protocols: Hydrochloride Salt Formation and Purification

Yamanouchi Pharmaceutical Method (1971)

The pioneering industrial synthesis developed by Yamanouchi Pharmaceutical represents a significant advancement in metoclopramide manufacturing, eliminating the need for amino group protection during synthetic transformations [17] [18]. This methodology initiates with p-aminosalicylic acid methylation using dimethyl sulfate in potassium hydroxide/acetone medium, achieving 89% yield of methyl 4-amino-2-methoxybenzoate [17].

The subsequent selective chlorination step employs iodobenzene dichloride in organic solvents (acetone, tetrahydrofuran, acetonitrile, or chloroform) at temperatures below room temperature, yielding 77% of methyl 4-amino-5-chloro-2-methoxybenzoate [17]. This chlorination methodology demonstrates remarkable selectivity for the 5-position, contrasting with conventional chlorine gas treatments that produce multiple isomeric products and require amino group protection [17].

The final condensation utilizes the innovative phosphazo method, wherein N,N-diethylethylenediamine undergoes activation with phosphorus trichloride before reacting with 4-amino-5-chloro-2-methoxybenzoic acid [17]. This approach achieves 80-90% yields while avoiding the difficulties associated with acid chloride preparation and amino group protection strategies [17].

Improved Condensation Protocol (2011)

Recent synthetic improvements focus on optimizing the condensation step through solvent selection and reaction condition modification [19]. The enhanced methodology employs isopropanol as the condensation solvent, enabling reaction completion at reduced temperatures (60-65°C) compared to previous protocols requiring 95-100°C [19]. This temperature reduction offers significant advantages for industrial implementation, including energy conservation and reduced side reaction formation.

The optimized procedure achieves remarkable 96% overall yield while utilizing reduced excess amine quantities, supporting atom economy principles and cost-effective manufacturing [19]. The reaction involves methyl 4-(N-acetyl amino)-5-chloro-2-methoxybenzoate condensation with N,N-diethylethylenediamine in isopropanol/acetic acid medium, followed by sodium hydroxide treatment and steam distillation for amine recovery [19].

Hydrochloride Salt Formation and Purification

The conversion of metoclopramide base to its pharmaceutically acceptable hydrochloride salt employs refined precipitation techniques that eliminate gaseous hydrogen chloride requirements [19] [16]. The optimized protocol dissolves metoclopramide base in methanol containing minimal water, followed by hydrochloric acid addition to achieve pH 5.5-5.9 [19].

Acetone addition initiates selective precipitation of the monohydrate hydrochloride salt, which undergoes filtration and acetone washing to yield 93% of purified material [19]. This methodology ensures consistent hydration state formation while maintaining pharmaceutical purity standards required for therapeutic applications.

The manufacturing process incorporates activated charcoal treatment for impurity removal and pH-controlled precipitation to optimize crystal habit and particle size distribution [19] [16]. Quality control procedures verify compliance with United States Pharmacopeia and British Pharmacopoeia specifications, ensuring batch-to-batch consistency and regulatory compliance [19].

Process Optimization and Scale-Up Considerations

Industrial implementation requires careful consideration of reaction kinetics, heat transfer limitations, and solvent recovery systems for economic viability [20]. The manufacturing protocols demonstrate scalability from laboratory synthesis to commercial production while maintaining yield efficiency and product quality standards [20].

Environmental considerations favor green solvent utilization and waste stream minimization through solvent recycling and byproduct recovery systems [20]. The optimized synthetic routes support sustainable manufacturing practices while meeting pharmaceutical industry requirements for cost-effectiveness and quality assurance [20].

| Table 1: Crystalline Structure and Polymorphism of Metoclopramide | ||||||

|---|---|---|---|---|---|---|

| Form | Space Group | Unit Cell Parameters | Melting Point (°C) | Stability | Density (g/cm³) | Relationship |

| Form I (base) | Monoclinic | Not fully determined | 147 | Stable at RT | ~1.35 | Enantiotropic |

| Form II (base) | Unknown | Not fully determined | ~125 (transition) | Metastable, converts to Form I | Unknown | Enantiotropic |

| Monohydrate HCl | P21/n | a=12.105(5)Å, b=8.538(5)Å, c=17.080(5)Å, β=98.063(5)° | 182.5-184 | Stable | 1.235-1.346 | Hydrated form |

| Anhydrate HCl Form I | Unknown | Not determined | 187 | Stable anhydrous form | Unknown | Monotropic |

| Anhydrate HCl Form II | Unknown | Not determined | 155 | Metastable anhydrous form | Unknown | Monotropic |

| Table 2: Solubility Profile of Metoclopramide Hydrochloride | |||

|---|---|---|---|

| Solvent/Condition | Solubility (mg/mL) | Classification | Temperature Effect |

| Water (pH ~7, 25°C) | 51.61 | Very soluble | Increases with temperature |

| Water (pH 5.5) | 5.553 | Freely soluble | Temperature dependent |

| Water (pH 6.8) | 3.363 | Freely soluble | Temperature dependent |

| Water (pH 7.4) | 1.367 | Soluble | Temperature dependent |

| Ethanol (25°C) | 32.88 | Freely soluble | Increases with temperature |

| Ethylene glycol (25°C) | 134.93 | Freely soluble | Increases with temperature |

| Propylene glycol (25°C) | 45.57 | Freely soluble | Increases with temperature |

| PEG-400 (25°C) | 41.89 | Soluble | Increases with temperature |

| Transcutol (25°C) | 48.17 | Freely soluble | Increases with temperature |

| Table 3: Partition Coefficients and Lipophilicity Parameters | ||||

|---|---|---|---|---|

| Measurement | Value | Method/Condition | Temperature (°C) | Reference Type |

| Log P (octanol/water) | 2.618-2.667 | Literature values | 25 | Multiple sources |

| Log P (experimental) | 1.4-1.99 | Experimental determination | 25 | Laboratory measurement |

| Log D (pH 7.4) | 0.46 | pH adjusted value | 25 | Physiological conditions |

| Partition coefficient (n-octanol/phosphate buffer) | 1.8 | Phosphate buffer system | 25 | Standard method |

| Calculated Log P | 2.76 | Computational prediction | 25 | Theoretical calculation |

| Table 4: Industrial Synthesis Protocols and Yields | |||||

|---|---|---|---|---|---|

| Pathway | Key Steps | Yield (%) | Temperature (°C) | Advantages | Solvents Used |

| Yamanouchi Method (1971) | PAS methylation → chlorination → condensation | 89 (methylation), 77 (chlorination), 85 (condensation) | RT, 0°C, 90-100°C | No amino protection needed | Acetone, THF, pyridine |

| Improved Condensation (2011) | Acetyl protection → condensation → deprotection | 96 (overall) | 60-65 | High yield, low temperature | Isopropanol, acetic acid |

| Phosphazo Method | PCl₃ activation → condensation | 80-90 | 0-5°C, 90-100°C | Direct condensation, high yield | Pyridine, chloroform |

| Direct Condensation | Ester-amine condensation | ~70 | Variable | Simple procedure | Various organic solvents |

| Hydrochloride Formation | HCl precipitation | 93 | 0°C | High purity, no gaseous HCl | Methanol, acetone |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.62 (LogP)

log Kow = 2.62 (est)

1.8

Decomposition

Appearance

Melting Point

146.5-148 °C

147.25 °C

Storage

UNII

Related CAS

54143-57-6 (mono-hydrochloride, mono-hydrate)

7232-21-5 (mono-hydrochloride)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H362 (78%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H370 (20%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Metoclopramide tablets are indicated as short-term (4 to 12 weeks) therapy for adults with symptomatic, documented gastroesophageal reflux who fail to respond to conventional therapy. /Included in US product label/

Metoclopramide tablets, USP is indicated for the relief of symptoms associated with acute and recurrent diabetic gastric stasis. The usual manifestations of delayed gastric emptying (eg, nausea, vomiting, heartburn, persistent fullness after meals, and anorexia) appear to respond to Metoclopramide Tablets within different time intervals. Significant relief of nausea occurs early and continues to improve over a three-week period. Relief of vomiting and anorexia may precede the relief of abdominal fullness by one week or more. /Included in US product label/

Metoclopramide injection is indicated for the prophylaxis of vomiting associated with emetogenic cancer chemotherapy. /Included in US product label/

For more Therapeutic Uses (Complete) data for Metoclopramide (8 total), please visit the HSDB record page.

Pharmacology

Metoclopramide is a substituted benzamide and a derivative of para-aminobenzoic acid (PABA) that is structurally related to procainamide, with gastroprokinetic and antiemetic effects. Metoclopramide exerts its prokinetic effect by antagonizing dopamine mediated relaxation effect on gastrointestinal smooth muscle. This enhances the response of the gastrointestinal smooth muscle to cholinergic stimulation, thereby leading to an increase of gastric emptying into the intestines. Metoclopramide may also strengthen the lower esophagus sphincter, thereby preventing acid reflux. This agent antagonizes D2 dopamine receptors in chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03F - Propulsives

A03FA - Propulsives

A03FA01 - Metoclopramide

Mechanism of Action

Metoclopramide accelerates gastric emptying and intestinal transit from the duodenum to the ileocecal valve by increasing the amplitude and duration of esophageal contractions, the resting tone of the lower esophageal sphincter, and the amplitude and tone of gastric (especially antral) contractions and by relaxing the pyloric sphincter and the duodenal bulb, while increasing peristalsis of the duodenum and jejunum. Unlike nonspecific cholinergic-like stimulation of upper GI smooth muscle, the stimulant effects of metoclopramide on GI smooth muscle coordinate gastric, pyloric, and duodenal motor activity.

The pharmacologic actions of metoclopramide on the upper GI tract are similar to those of cholinergic drugs (e.g., bethanechol); however, unlike cholinergic drugs, metoclopramide does not stimulate gastric, biliary, or pancreatic secretions and does not affect serum gastrin concentration. Although the exact mechanism of action of metoclopramide is unclear, the effects of metoclopramide on GI motility may be mediated via enhancement of cholinergic excitatory processes at the postganglionic neuromuscular junction; antagonism of nonadrenergic, noncholinergic inhibitory motor nerves (i.e., dopaminergic); and/or a direct effect on smooth muscle.

The effects of metoclopramide on GI motility do not depend on intact vagal innervations but are reduced or abolished by anticholinergic drugs (e.g., atropine) and potentiated by cholinergic drugs (e.g., carbachol, methacholine). These findings suggest that metoclopramide's effects on GI motility may depend in part on intramural cholinergic neurons of smooth muscle that are intact after vagal denervation. Unlike cholinergic drugs, metoclopramide requires intrinsic neuronal storage sites of acetylcholine to exert its pharmacologic effects. Postsynaptic activity results from metoclopramide's ability to enhance release of acetylcholine from postganglionic cholinergic neurons in the GI tract and to sensitize muscarinic receptors of GI smooth muscle to the actions of acetylcholine.

Metoclopramide is a potent dopamine-receptor antagonist, and some of the actions of metoclopramide on GI smooth muscle may be mediated via antagonism of dopaminergic neurotransmission, Specific dopamine receptors in the esophagus and stomach have been identified; however, it is not known if there is a dopaminergic control system for smooth muscle function in the upper GI tract. In the GI tract, dopamine is principally an inhibitory neurotransmitter. Dopamine decreases the intensity of esophageal contractions, relaxes the proximal stomach, and reduces gastric secretion. Although metoclopramide blocks these inhibitory effects of dopamine, the actual role of dopamine in the peripheral control of GI motility has not been fully elucidated. Since cholinergic mechanisms are responsible for most excitatory motor activity in the GI tract, it appears that metoclopramide's therapeutic effects are principally caused by the drug's cholinergic-like activity; however, antagonism of GI dopaminergic activity may augment metoclopramide's cholinergic-like activity.

For more Mechanism of Action (Complete) data for Metoclopramide (10 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

About 85% of an orally administered dose was measured in the urine within 72 hours during a pharmacokinetic study. An average of 18% to 22% of 10-20 mg dose was recovered as free drug within 3 days of administration.

The volume of distribution of metoclopramide is approximately 3.5 L/kg. This implies a high level of tissue distribution. Metoclopramide crosses the placental barrier and can cause extrapyramidal symptoms in the fetus.

The renal clearance of metoclopramide is 0.16 L/h/kg with a total clearance of 0.7 L/h/kg. Clinical studies showed that the clearance of metoclopramide may be reduced by up to 50% in patients with renal impairment. After high intravenous doses, total metoclopramide clearance ranged from 0.31 to 0.69 L/kg/h.

Metoclopramide is rapidly and almost completely absorbed from the GI tract following oral administration; however, absorption may be delayed or diminished in patients with gastric stasis. Considerable interindividual variations (up to fivefold) in peak plasma concentration have been reported with the same oral dose of metoclopramide. This variability apparently results from interindividual differences in first-pass metabolism of the drug.

Bioavailability of metoclopramide appears to correlate with the ratio of free:conjugated metoclopramide concentrations in urine. It appears that sulfate conjugation in the GI lumen and/or during first pass through the liver is the principal determinant of bioavailability of orally administered metoclopramide. The absolute bioavailability of orally administered metoclopramide has not been clearly established in humans, but limited data indicate that 30-100% of an oral dose of the drug reaches systemic circulation as unchanged metoclopramide. Following IM administration, the absolute bioavailability of metoclopramide is 74-96%.

Following oral administration of a single 10-mg dose of the drug in healthy, fasting adults in one study, peak plasma metoclopramide concentrations of 32-44 ng/mL occurred at 1-2 hours; following oral administration of a single 20-mg dose, peak plasma metoclopramide concentrations of 72-87 ng/mL occurred at an average of 2 hours.

In a study in infants (3.5 weeks-5.4 months of age) with gastroesophageal reflux who received 0.15-mg/kg oral doses of metoclopramide every 6 hours for 10 doses as an oral solution, the mean peak plasma concentration (56.8 ng/mL) of the drug after the 10th dose was twofold higher compared with that after the first dose (29 ng/mL), suggesting that metoclopramide accumulates in plasma following multiple oral dosing in this age group. In these patients, time to reach mean peak plasma concentrations (2.2 hours) was similar after the 10th dose to that occurring after the first dose.

For more Absorption, Distribution and Excretion (Complete) data for Metoclopramide (18 total), please visit the HSDB record page.

Metabolism Metabolites

Although the exact metabolic fate of metoclopramide is not clearly established, it appears that metoclopramide is only minimally metabolized. The major metabolite found in urine is 2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]acetic acid; it is not known if this metabolite is pharmacologically active. Metoclopramide is conjugated with sulfuric and/or glucuronic acid.

Metoclopramide has known human metabolites that include monodeethylmetoclopramide.

Associated Chemicals

Metoclopramide hydrochloride; 54143-57-6

Wikipedia

2,5-Dimethoxy-4-methylamphetamine

FDA Medication Guides

Metoclopramide Hydrochloride

TABLET;ORAL

INJECTABLE;INJECTION

ANI PHARMS

HIKMA

08/29/2017

11/18/2010

Drug Warnings

Adverse reactions to metoclopramide generally involve the CNS and GI tract and are usually mild, transient, and reversible following discontinuance of the drug. In general, the incidence of metoclopramide-induced adverse effects is related to dosage and duration of therapy.

The most frequent adverse effects of metoclopramide involve the CNS. Restlessness, drowsiness, fatigue, and lassitude have been reported in patients receiving the drug; these effects occur in about 10% of patients receiving a dosage of 10 mg 4 times daily. Insomnia, headache, confusion, dizziness, or depression with suicidal ideation occurs less frequently. The risk of drowsiness is increased at higher doses, occurring in about 70% of patients receiving doses of 1-2 mg/kg. Seizures have been reported rarely, although a causal relationship to metoclopramide has not been established. Hallucinations also have been reported rarely. Feelings of anxiety or agitation also may occur, especially following rapid IV injection of the drug.

Extrapyramidal reactions (eg, acute dystonic reactions, akathisia) may occur in patients receiving metoclopramide and apparently are mediated via blockade of central dopaminergic receptors involved in motor function. Although extrapyramidal reactions may occur in all age groups and at any dose, they occur more frequently in pediatric patients and adults younger than 30 years of age and following IV administration of high doses of the drug (eg, those used in prophylaxis of cancer chemotherapy-induced vomiting). Extrapyramidal reactions generally occur within 24-48 hours after starting therapy and usually subside within 24 hours following discontinuance of the drug.

For more Drug Warnings (Complete) data for Metoclopramide (31 total), please visit the HSDB record page.

Biological Half Life

In adults, the half-life of metoclopramide in the initial phase (t1/2 alpha) is about 5 minutes, and the half-life in the terminal phase (t1/2 beta) ranges from 2.5-6 hours. In children receiving oral or IV metoclopramide, the elimination half-life of the drug reportedly is 4.1-4.5 hours. Following oral administration of 0.15-mg/kg doses of metoclopramide every 6 hours for 10 doses in an infant (3.5 weeks of age), elimination half-lives of 23.1 and 10.3 hours were observed after the first and 10th dose, respectively, which were substantially longer than those reported in older infants, suggesting a reduced clearance in the neonate possibly being associated with immature renal and hepatic functions present at birth.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Analyte: metoclopramide; matrix: blood (plasma), urine; procedure: high performance liquid chromatography with fluorescence detection at 280 nm (excitation) and 370 nm (emission)

Analyte: metoclopramide; matrix: blood (serum, whole), tissue (liver); procedure: high performance liquid chromatography with ultraviolet detection at 220 nm

Analyte: metoclopramide; matrix: blood (plasma, whole); procedure: high performance liquid chromatography with ultraviolet detection at 275 nm; limit of detection: < 120 ng/mL

For more Clinical Laboratory Methods (Complete) data for Metoclopramide (6 total), please visit the HSDB record page.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

The finding that metoclopramide releases catecholamines in patients with essential hypertension suggests that it should be used cautiously, if at all, in patients receiving monoamine oxidase inhibitors.

Absorption of drugs from the stomach may be diminished (e.g., digoxin) by metoclopramide, whereas the rate and/or extent of absorption of drugs from the small bowel may be increased (e.g., acetaminophen, tetracycline, levodopa, ethanol, cyclosporine).

Gastroparesis (gastric stasis) may be responsible for poor diabetic control in some patients. Exogenously administered insulin may begin to act before food has left the stomach and lead to hypoglycemia. Because the action of metoclopramide will influence the delivery of food to the intestines and thus the rate of absorption, insulin dosage or timing of dosage may require adjustment.

For more Interactions (Complete) data for Metoclopramide (10 total), please visit the HSDB record page.

Stability Shelf Life

Metoclopramide hydrochloride injection is reportedly stable at pH 2-9.

Dates

2: Lin SY. Molecular perspectives on solid-state phase transformation and chemical reactivity of drugs: metoclopramide as an example. Drug Discov Today. 2015 Feb;20(2):209-22. doi: 10.1016/j.drudis.2014.10.001. Epub 2014 Oct 19. Review. PubMed PMID: 25450770.

3: Silva CC, Bennett C, Saconato H, Atallah ÁN. Metoclopramide for post-pyloric placement of naso-enteral feeding tubes. Cochrane Database Syst Rev. 2015 Jan 7;1:CD003353. doi: 10.1002/14651858.CD003353.pub2. Review. PubMed PMID: 25564770.

4: van der Meer YG, Venhuizen WA, Heyland DK, van Zanten AR. Should we stop prescribing metoclopramide as a prokinetic drug in critically ill patients? Crit Care. 2014 Sep 23;18(5):502. doi: 10.1186/s13054-014-0502-4. Review. PubMed PMID: 25672546; PubMed Central PMCID: PMC4331179.

5: BET 1: Metoclopramide or prochlorperazine for headache in acute migraine? Emerg Med J. 2013 Jul;30(7):595-6. doi: 10.1136/emermed-2013-202853.1. Review. PubMed PMID: 23765765.

6: Wu SJ, Xiong XZ, Cheng TY, Lin YX, Cheng NS. Efficacy of ondansetron vs. metoclopramide in prophylaxis of postoperative nausea and vomiting after laparoscopic cholecystectomy: a systematic review and meta-analysis. Hepatogastroenterology. 2012 Oct;59(119):2064-74. Review. PubMed PMID: 22282127.

7: Reichmann JP, Kirkbride MS. Reviewing the evidence for using continuous subcutaneous metoclopramide and ondansetron to treat nausea & vomiting during pregnancy. Manag Care. 2012 May;21(5):44-7. Review. PubMed PMID: 22670486.

8: Malcolm WF, Cotten CM. Metoclopramide, H2 blockers, and proton pump inhibitors: pharmacotherapy for gastroesophageal reflux in neonates. Clin Perinatol. 2012 Mar;39(1):99-109. doi: 10.1016/j.clp.2011.12.015. Epub 2012 Jan 11. Review. PubMed PMID: 22341540.

9: Mishriky BM, Habib AS. Metoclopramide for nausea and vomiting prophylaxis during and after Caesarean delivery: a systematic review and meta-analysis. Br J Anaesth. 2012 Mar;108(3):374-83. doi: 10.1093/bja/aer509. Epub 2012 Feb 3. Review. PubMed PMID: 22307240.

10: Surawski RJ, Quinn DK. Metoclopramide and homicidal ideation: a case report and literature review. Psychosomatics. 2011 Sep-Oct;52(5):403-9. doi: 10.1016/j.psym.2011.02.001. Review. PubMed PMID: 21907057.

11: Simpson PM, Bendall JC, Middleton PM. Review article: Prophylactic metoclopramide for patients receiving intravenous morphine in the emergency setting: a systematic review and meta-analysis of randomized controlled trials. Emerg Med Australas. 2011 Aug;23(4):452-7. doi: 10.1111/j.1742-6723.2011.01433.x. Epub 2011 Jun 12. Review. PubMed PMID: 21824312.

12: Merker M, Kranke P, Morin AM, Rüsch D, Eberhart LH. [Prophylaxis of nausea and vomiting in the postoperative phase: relative effectiveness of droperidol and metoclopramide]. Anaesthesist. 2011 May;60(5):432-40, 442-5. doi: 10.1007/s00101-010-1825-4. Epub 2010 Dec 12. Review. German. PubMed PMID: 21153527.

13: Craig WR, Hanlon-Dearman A, Sinclair C, Taback SP, Moffatt M. WITHDRAWN: Metoclopramide, thickened feedings, and positioning for gastro-oesophageal reflux in children under two years. Cochrane Database Syst Rev. 2010 May 12;(5):CD003502. doi: 10.1002/14651858.CD003502.pub3. Review. PubMed PMID: 20464724.

14: Rao AS, Camilleri M. Review article: metoclopramide and tardive dyskinesia. Aliment Pharmacol Ther. 2010 Jan;31(1):11-9. doi: 10.1111/j.1365-2036.2009.04189.x. Epub . Review. PubMed PMID: 19886950.

15: Dingli K, Morgan R, Leen C. Acute dystonic reaction caused by metoclopramide, versus tetanus. BMJ. 2007 Apr 28;334(7599):899-900. Review. PubMed PMID: 17463462; PubMed Central PMCID: PMC1857743.

16: Naproxen sodium/metoclopramide: metoclopramide/naproxen-sodium, MT 100, naproxen-sodium/metoclopramide. Drugs R D. 2006;7(4):259-61. Review. PubMed PMID: 16784251.

17: Pasricha PJ, Pehlivanov N, Sugumar A, Jankovic J. Drug Insight: from disturbed motility to disordered movement--a review of the clinical benefits and medicolegal risks of metoclopramide. Nat Clin Pract Gastroenterol Hepatol. 2006 Mar;3(3):138-48. Review. PubMed PMID: 16511548.

18: Craig WR, Hanlon-Dearman A, Sinclair C, Taback S, Moffatt M. Metoclopramide, thickened feedings, and positioning for gastro-oesophageal reflux in children under two years. Cochrane Database Syst Rev. 2004 Oct 18;(4):CD003502. Review. Update in: Cochrane Database Syst Rev. 2010;(5):CD003502. PubMed PMID: 15495056.

19: Tfelt-Hansen P. The effectiveness of combined oral lysine acetylsalicylate and metoclopramide (Migpriv) in the treatment of migraine attacks. Comparison with placebo and oral sumatriptan. Funct Neurol. 2000;15 Suppl 3:196-201. Review. PubMed PMID: 11200792.

20: Huerta Blanco R, Hernández Cabrera M, Quiñones Morales I, Cardenes Santana MA. [Complete heart block induced by intravenous metoclopramide]. An Med Interna. 2000 Apr;17(4):222-3. Review. Spanish. PubMed PMID: 10893782.